Cas no 2228367-24-4 (tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate)
tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate
- tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
- 2228367-24-4
- EN300-1882900
-
- Inchi: 1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(15)11(8)14/h4-6,10H,7,16H2,1-3H3,(H,17,18)
- InChI Key: HMCILLYHKRZRCZ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(CN)NC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 288.1040837g/mol
- Monoisotopic Mass: 288.1040837g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882900-0.05g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1882900-0.1g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1882900-0.25g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1882900-0.5g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1882900-1.0g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1882900-2.5g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1882900-5.0g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1882900-10.0g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1882900-1g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1882900-5g |
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate |
2228367-24-4 | 5g |
$2443.0 | 2023-09-18 |
tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate
Comprehensive Overview of tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate (CAS No. 2228367-24-4)
tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate (CAS No. 2228367-24-4) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, characterized by its unique carbamate and fluoro-chloro phenyl functional groups, has garnered significant attention due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for bioactive molecules, especially in the design of kinase inhibitors and CNS-targeting drugs, which align with current trends in precision medicine.
The molecular structure of tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate features a tert-butyloxycarbonyl (Boc) protecting group, making it valuable in peptide synthesis and medicinal chemistry. The presence of both chloro and fluoro substituents on the aromatic ring enhances its reactivity in cross-coupling reactions, a hot topic in modern organic synthesis. Recent publications highlight its use in developing PET radiotracers, addressing the growing demand for diagnostic tools in oncology and neurology—a frequently searched topic in scientific databases.
From a synthetic perspective, this compound serves as a versatile intermediate for constructing chiral amines, a key focus area in asymmetric catalysis. Its CAS No. 2228367-24-4 is often queried in chemical databases alongside terms like "Boc deprotection conditions" and "fluorophenyl derivatives solubility", reflecting user interest in practical handling and purification methods. Analytical data shows increasing searches for "SAR studies of halogenated compounds", where this molecule's structure-activity relationship could provide valuable insights.
In pharmaceutical applications, the 2-chloro-3-fluorophenyl moiety is recognized for its ability to modulate drug lipophilicity and target binding affinity—critical parameters in drug design discussions across academic forums. The compound's crystalline properties have also been investigated for co-crystal formation, an emerging strategy to improve drug bioavailability, frequently mentioned in recent FDA approval reports and formulation science literature.
Quality control of tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with researchers often searching for "characterization data for Boc-protected amines". Stability studies indicate optimal storage under inert atmosphere, a practical consideration frequently discussed in chemical handling guidelines shared across industry platforms.
The compound's relevance extends to green chemistry initiatives, with recent methodological developments focusing on catalyst-free reactions for similar structures. Patent analysis reveals growing interest in its derivatives for neuroprotective agents, correlating with rising public health concerns about neurodegenerative diseases—a trending topic in both scientific and general media.
For synthetic chemists, the enantioselective preparation of this molecule remains an active research area, with multiple approaches including enzymatic resolution and chiral auxiliaries being compared in recent journal articles. These methodologies address the pharmaceutical industry's need for optically pure intermediates, a subject generating substantial discussion in process chemistry circles.
Environmental fate studies of analogous compounds suggest that the fluorine-chlorine combination may influence biodegradation pathways, an aspect increasingly scrutinized under REACH regulations. This connects to broader sustainability conversations in chemical manufacturing—a priority for many research institutions and industrial partners.
In analytical method development, the distinct UV absorption profile of this compound facilitates its detection in complex matrices, making it a candidate reference standard for impurity profiling studies. Regulatory guidelines from ICH Q3A frequently cite the importance of such analyses, driving continuous interest in this technical area.
The future research trajectory for CAS No. 2228367-24-4 appears closely tied to advances in continuous flow chemistry and high-throughput screening platforms. These technological shifts, combined with persistent demand for novel heterocyclic compounds, ensure ongoing relevance of this chemical entity in cutting-edge pharmaceutical innovation.
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